molecular formula C8H11N5O B6256052 9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 5845-34-1

9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No. B6256052
CAS RN: 5845-34-1
M. Wt: 193.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyethyl)-9H-purin-6-amine (9-ME-6-P) is an organic compound belonging to the purine family. It is a derivative of purine, which is an important nitrogen-containing heterocyclic compound. 9-ME-6-P is an important compound for scientific research due to its versatile applications in biochemistry, pharmacology and medicine. In

Mechanism of Action

9-(2-methoxyethyl)-9H-purin-6-amine is an inhibitor of DNA polymerase, an enzyme involved in DNA replication. It binds to the enzyme’s active site and blocks the enzyme’s ability to catalyze the reaction. This inhibition of DNA polymerase results in a decrease in DNA synthesis, which can lead to cell death.
Biochemical and Physiological Effects
9-(2-methoxyethyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA replication, induce apoptosis, and inhibit the growth of tumor cells. In addition, 9-(2-methoxyethyl)-9H-purin-6-amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

9-(2-methoxyethyl)-9H-purin-6-amine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it has been shown to have a high affinity for DNA polymerase, making it an effective inhibitor of the enzyme. However, 9-(2-methoxyethyl)-9H-purin-6-amine is also limited by its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research involving 9-(2-methoxyethyl)-9H-purin-6-amine. These include further studies of its mechanism of action, its effects on other enzymes, and its potential as an anticancer agent. In addition, further studies could be conducted to investigate the effects of 9-(2-methoxyethyl)-9H-purin-6-amine on other biological processes, such as cell differentiation, gene expression, and signal transduction. Finally, 9-(2-methoxyethyl)-9H-purin-6-amine could be explored further as a potential therapeutic agent for a variety of diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS.

Synthesis Methods

9-(2-methoxyethyl)-9H-purin-6-amine can be synthesized by two different methods. The first method is to react 2-methoxyethyl-1,3,4-thiadiazole-5-sulfonate with ethylenediamine in a solvent such as acetonitrile. The second method is to react 6-amino-9-methoxyethyl-9H-purine with ethylenediamine in a solvent such as acetonitrile. Both methods yield 9-(2-methoxyethyl)-9H-purin-6-amine in high yields and have been used extensively in scientific research.

Scientific Research Applications

9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, such as purine derivatives, nucleoside analogues, and cyclic peptides. It has also been used as an inhibitor of DNA polymerase, an enzyme involved in DNA replication. In addition, 9-(2-methoxyethyl)-9H-purin-6-amine has been used in studies of enzyme kinetics, drug design, and protein-DNA interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-(2-methoxyethyl)-9H-purin-6-amine involves the introduction of a methoxyethyl group at the 9th position of the purine ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "6-chloropurine", "2-methoxyethanol", "potassium carbonate", "dimethylformamide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "6-chloropurine is reacted with 2-methoxyethanol in the presence of potassium carbonate and dimethylformamide to yield 9-(2-methoxyethyl)purine.", "9-(2-methoxyethyl)purine is then reduced using sodium borohydride in acetic acid to yield 9-(2-methoxyethyl)-9H-purine.", "9-(2-methoxyethyl)-9H-purine is then reacted with hydrochloric acid to yield 9-(2-methoxyethyl)-9H-purin-6-amine.", "The final product is purified by neutralizing with sodium hydroxide and washing with water." ] }

CAS RN

5845-34-1

Product Name

9-(2-methoxyethyl)-9H-purin-6-amine

Molecular Formula

C8H11N5O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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